青蒿素B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

青蒿素B具有广泛的科学研究应用,包括:

作用机制

青蒿素B通过多种机制发挥其作用:

生化分析

Biochemical Properties

Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.

Cellular Effects

Arteannuin B has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.

Molecular Mechanism

Arteannuin B exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that Arteannuin B may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Arteannuin B demonstrates changes in its effects over time in laboratory settings. For instance, Arteannuin B-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.

Metabolic Pathways

Arteannuin B is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.

准备方法

合成路线和反应条件

青蒿素B可以通过多种化学反应合成。 一种常用的方法是迈克尔反应,其中this compound在温和条件下与药物活性胺反应,例如在室温下将等摩尔量的试剂在甲醇中搅拌 。此外,this compound可以使用单乳化法掺入聚乳酸-共-乙醇酸 (PLGA) 微球中。 该方法涉及制备粒径为 69.10 μm、载药量为 37.8%、包封率为 85% 的微球 .

工业生产方法

This compound的工业生产通常涉及使用硅胶色谱法从青蒿的空中部分提取该化合物,并使用石油醚中的乙酸乙酯梯度进行洗脱 。该方法可获得高纯度的this compound,并且可扩展至大规模生产。

化学反应分析

反应类型

青蒿素B经历各种化学反应,包括:

常见试剂和条件

迈克尔反应: 甲醇通常用作溶剂,反应通常在室温下进行.

氧化和还原: 常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂.

形成的主要产物

相似化合物的比较

青蒿素B在倍半萜内酯中是独特的,因为它具有特定的化学结构和生物活性。类似的化合物包括:

青蒿素: 另一种来自青蒿的倍半萜内酯,以其抗疟疾特性而闻名.

二氢this compound: This compound的一种衍生物,缺少不饱和双键,在抑制 NF-κB 激活方面效果较差.

This compound因其强大的抗肿瘤和抗炎活性而脱颖而出,使其成为在各种治疗领域进一步研究和开发的有希望的候选者。

属性

CAS 编号 |

50906-56-4 |

|---|---|

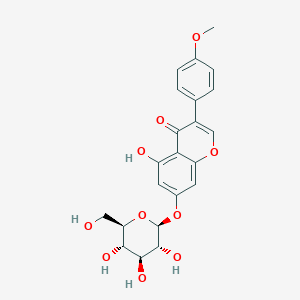

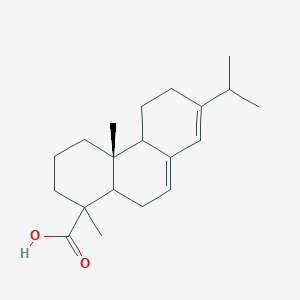

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC 名称 |

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |

InChI 键 |

QWQSMEDUZQDVLA-USPGQWGOSA-N |

手性 SMILES |

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

规范 SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |

外观 |

Powder |

Pictograms |

Irritant |

同义词 |

arteannuin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)